NIK Kinase Inhibitor Potency: Cyanoindoline Scaffold Class-Level IC50
While direct IC50 data for the exact protected intermediate tert-butyl 2-cyanoindoline-1-carboxylate is not reported in primary literature, structurally related 2-cyanoindoline derivatives demonstrate potent NIK (MAP3K14) kinase inhibition with IC50 values as low as 21 nM [1]. In contrast, 7-cyanoindoline (a positional isomer lacking the Boc protecting group) is primarily reported for benign prostatic hypertrophy applications with no reported NIK activity . This indicates that the 2-cyano substitution pattern in conjunction with the Boc-protected indoline core is critical for accessing the NIK inhibitor chemical space.
| Evidence Dimension | NIK (MAP3K14) kinase inhibition IC50 |
|---|---|
| Target Compound Data | No direct data; class representative shows IC50 = 21 nM |
| Comparator Or Baseline | 7-cyanoindoline (CAS 115661-82-0): No reported NIK activity; used in benign prostatic hypertrophy |
| Quantified Difference | Class-level difference: 2-cyano derivatives inhibit NIK at nanomolar concentrations; 7-cyano positional isomer has alternative biological profile |
| Conditions | Biochemical NIK autophosphorylation assay; recombinant human MAP3K14 |
Why This Matters
The 2-cyano substitution pattern, when combined with Boc protection, is a privileged scaffold for developing potent NIK inhibitors—an active area in oncology and autoimmune disease research.
- [1] Kargbo, R.B. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders. ACS Med. Chem. Lett. 2017, 8, 908-910. BindingDB entry for CHEMBL4211990: IC50 = 21 nM. View Source
